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Compound of Interest

Compound Name:
8-bromo-4-chloroquinoline-2-

carbaldehyde

CAS No.: 904369-77-3

Cat. No.: B6195543

Get Quote

Executive Summary & Structural Context[1][2][3]
Target Molecule: 8-bromo-4-chloroquinoline-2-carbaldehyde

Molecular Formula: C₁₀H₅BrClNO

Monoisotopic Mass: 268.92 Da (calculated for ⁷⁹Br, ³⁵Cl)

Application: Key scaffold for antimalarial and anticancer kinase inhibitors.

Analytical Challenge: Distinguishing the tri-substituted core from mono-halogenated

impurities (e.g., des-bromo or des-chloro byproducts) during synthesis.

Comparison of Ionization "Performance"
The choice of ionization method dictates the visible spectral landscape.
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Feature Electron Ionization (EI) Electrospray Ionization (ESI)

Energy Regime Hard Ionization (70 eV) Soft Ionization

Primary Signal
Fragment ions (Structural

Fingerprint)
Molecular Ion [M+H]⁺

Key Utility

Structural Elucidation:

Confirms position of halogens

via fragmentation hierarchy.

Purity Assay: Best for

quantifying the intact parent

molecule without inducing

breakdown.

Detection Limit Moderate (Nanogram range) High (Picogram range)

The Isotopic Fingerprint (Pre-Fragmentation)
Before analyzing fragmentation, the Molecular Ion (M⁺) cluster provides the primary validation

of the di-halogenated state. Unlike simple organic molecules, the interaction between Bromine

and Chlorine isotopes creates a unique 3:4:1 intensity ratio.

Theoretical Isotope Distribution (M⁺ Cluster)
⁷⁹Br: ~50.7% | ⁸¹Br: ~49.3% (Approx 1:1)

³⁵Cl: ~75.8% | ³⁷Cl: ~24.2% (Approx 3:1)

m/z Peak Composition
Relative Intensity
(Approx)

Diagnostic Value

269 (M) ⁷⁹Br + ³⁵Cl 75%
Base Peak (Nominal

Mass)

271 (M+2)
(⁸¹Br + ³⁵Cl) + (⁷⁹Br +

³⁷Cl)
100%

Dominant Peak

(Overlap of isotopes)

273 (M+4) ⁸¹Br + ³⁷Cl 25%
Confirms presence of

both halogens
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Critical Check: If your spectrum shows a 1:1 doublet (M, M+2), you have lost the Chlorine. If you

see a 3:1 ratio, you have lost the Bromine. Only a 3:4:1 pattern confirms the 8-bromo-4-chloro

motif.

Fragmentation Pathways (EI Mode)
In Electron Ionization (70 eV), the molecule undergoes predictable bond scission. The

fragmentation hierarchy is governed by bond dissociation energies (BDE):

C-C (Aldehyde) < C-Br < C-Cl < C-N (Ring)

Step-by-Step Fragmentation Logic
Primary Loss (Aldehyde): The aldehyde group at C2 is the most labile. It typically ejects CO

(28 Da) or CHO• (29 Da).

Transition: m/z 269 → m/z 241 (Loss of CO).

Secondary Loss (Halogen 1): The C-Br bond is weaker than the C-Cl bond. The

fragmentation prefers losing the Bromine radical (Br•, 79/81 Da) first.

Transition: m/z 241 → m/z 162.

Note: The resulting ion (m/z 162) will now display a 3:1 isotope pattern (characteristic of

the remaining Chlorine).

Tertiary Loss (Halogen 2): Loss of the Chlorine radical (Cl•, 35/37 Da).

Transition: m/z 162 → m/z 127.

Result: The bare quinoline fragment (C₉H₅N⁺).

Ring Collapse: The quinoline ring typically ejects HCN (27 Da).
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Transition: m/z 127 → m/z 100.

Visualized Pathway (DOT Diagram)
The following diagram maps the specific mass transitions.

Molecular Ion (M+)
[C10H5BrClNO]+

m/z 269 / 271 / 273
(Pattern: 3:4:1)

[M - CO]+
[C9H5BrClN]+

m/z 241 / 243 / 245
(Pattern: 3:4:1)

- CO (28 Da)
(Aldehyde Loss)

[M - CO - Br]+
[C9H5ClN]+

m/z 162 / 164
(Pattern: 3:1)

- Br• (79/81 Da)
(Weakest Halogen Bond)

[M - CO - Br - Cl]+
[C9H5N]+
m/z 127

(Quinoline Core)

- Cl• (35/37 Da)

[C8H4]+
m/z 100

- HCN (27 Da)
(Ring Fragmentation)

Click to download full resolution via product page

Caption: Predicted fragmentation pathway for 8-bromo-4-chloroquinoline-2-carbaldehyde in

EI-MS.
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Experimental Protocol for Validation
To reproduce these results, use the following standardized acquisition parameters.

Method: GC-MS (Electron Ionization)
This protocol is optimized to detect the molecular ion while inducing sufficient fragmentation for

structural confirmation.

Sample Preparation:

Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM) (HPLC Grade).

Why DCM? High solubility for halogenated quinolines; low boiling point ensures rapid

solvent venting.

Inlet Conditions:

Temperature: 250°C.

Mode: Splitless (0.5 min) then 20:1 Split.

Column:

Type: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms or DB-5ms).

Dimensions: 30m × 0.25mm × 0.25µm.

Oven Program:

Initial: 100°C (Hold 1 min).

Ramp: 20°C/min to 280°C.

Hold: 5 min.

Rationale: High ramp rate prevents thermal degradation of the aldehyde prior to ionization.

MS Source:

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6195543?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Temp: 230°C.

Energy: 70 eV.

Scan Range: m/z 50 – 400.

Comparative Data Table
Use this table to interpret your specific spectral peaks.

Fragment Ion m/z (Monoisotopic)
Expected Isotope
Pattern

Structural
Assignment

[M]⁺ 268.9 3:4:1 (Br + Cl) Parent Molecule

[M - H]⁺ 267.9 3:4:1
Aldehyde proton loss

(Minor)

[M - CO]⁺ 240.9 3:4:1 (Br + Cl)

Decarbonylation

(Base Peak

candidate)

[M - CO - Br]⁺ 162.0 3:1 (Cl only)
Loss of Bromine (8-

pos)

[M - CO - Cl]⁺ 206.0 1:1 (Br only)

Loss of Chlorine (4-

pos) - Less likely than

Br loss

[M - CO - Br - Cl]⁺ 127.0 None
Quinoline radical

cation

[C₈H₄]⁺ 100.0 None
Loss of HCN from

quinoline core
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To cite this document: BenchChem. [Technical Guide: MS Fragmentation Pattern of 8-
Bromo-4-chloroquinoline-2-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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